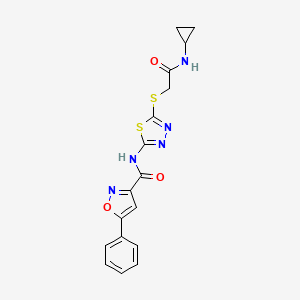
N-(1-Pyridin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound N-(1-Pyridin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine, also known as TPA-023, is a small molecule that has gained significant attention in the field of neuroscience due to its potential therapeutic applications. TPA-023 is a subtype-selective agonist for the GABA-A receptor, which is a major inhibitory neurotransmitter in the brain.
Mecanismo De Acción
N-(1-Pyridin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine acts as a subtype-selective agonist for the GABA-A receptor, specifically targeting the α2 and α3 subtypes. The GABA-A receptor is a pentameric ionotropic receptor that mediates the inhibitory effects of GABA in the brain. Activation of the GABA-A receptor by N-(1-Pyridin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine leads to an increase in chloride ion influx, which hyperpolarizes the neuronal membrane and reduces neuronal excitability. This results in the anxiolytic, sedative, and anticonvulsant effects observed with N-(1-Pyridin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine.
Biochemical and Physiological Effects
N-(1-Pyridin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine has been shown to have a number of biochemical and physiological effects in animal models. It has been shown to increase the duration of GABAergic currents in neurons, indicating that it enhances the inhibitory effects of GABA. N-(1-Pyridin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine has also been shown to increase the release of dopamine in the brain, which may contribute to its potential use in the treatment of addiction. In addition, N-(1-Pyridin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine has been shown to have minimal side effects on motor coordination, suggesting that it may have advantages over other GABA-A receptor agonists in terms of tolerability.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(1-Pyridin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine is its high selectivity for the α2 and α3 subtypes of the GABA-A receptor, which allows for more precise targeting of these subtypes in scientific research. In addition, N-(1-Pyridin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine has been shown to have high potency and efficacy in animal models, making it a useful tool for studying the role of the GABA-A receptor in various neurological and psychiatric disorders. However, one limitation of N-(1-Pyridin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine is its relatively short half-life, which may require frequent dosing in animal studies.
Direcciones Futuras
There are a number of future directions for the study of N-(1-Pyridin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine. One area of interest is the potential use of N-(1-Pyridin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine in the treatment of addiction, particularly for alcohol and opioid addiction. Another area of interest is the use of N-(1-Pyridin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine in combination with other drugs for the treatment of anxiety and depression. In addition, further research is needed to better understand the biochemical and physiological effects of N-(1-Pyridin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine, particularly with respect to its effects on dopamine release and motor coordination. Overall, N-(1-Pyridin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine represents a promising tool for the study of the GABA-A receptor and its potential therapeutic applications in the treatment of neurological and psychiatric disorders.
Métodos De Síntesis
The synthesis of N-(1-Pyridin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine involves a series of chemical reactions that start with the reaction of 2-amino-4-(trifluoromethyl)pyrimidine with 2-bromo-1-pyridine to form N-(2-bromo-1-pyridin-2-yl)-4-(trifluoromethyl)pyrimidin-2-amine. This intermediate is then reacted with azetidine-3-carboxylic acid to form N-(1-Pyridin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine. The synthesis of N-(1-Pyridin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine has been optimized to produce high yields and purity, making it suitable for scientific research applications.
Aplicaciones Científicas De Investigación
N-(1-Pyridin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders. It has been shown to have anxiolytic, sedative, and anticonvulsant effects in animal models, and has been tested in clinical trials for the treatment of anxiety disorders, depression, and insomnia. N-(1-Pyridin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine has also been studied for its potential use in the treatment of alcohol and drug addiction, as it has been shown to reduce the reinforcing effects of drugs of abuse and alcohol in animal models.
Propiedades
IUPAC Name |
N-(1-pyridin-2-ylazetidin-3-yl)-4-(trifluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F3N5/c14-13(15,16)10-4-6-18-12(20-10)19-9-7-21(8-9)11-3-1-2-5-17-11/h1-6,9H,7-8H2,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJURPEISDDNSSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC=N2)NC3=NC=CC(=N3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F3N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(pyridin-2-yl)azetidin-3-yl]-4-(trifluoromethyl)pyrimidin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

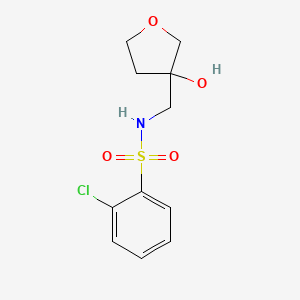
![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-morpholinoethyl)-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B2978871.png)
![4,5,6,7-Tetrahydro-3H-[1,2,3]triazolo[4,5-C]pyridine](/img/structure/B2978872.png)
![6-Benzyl-2-(4-(methylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2978873.png)
![N-[(3-Methyl-1,2,4-oxadiazol-5-yl)methyl]butan-1-amine;hydrochloride](/img/structure/B2978874.png)
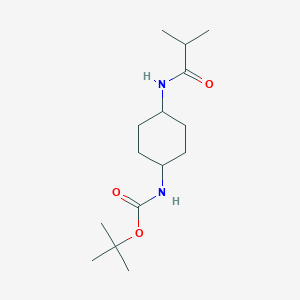
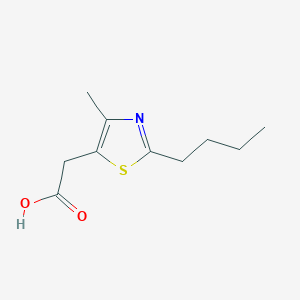
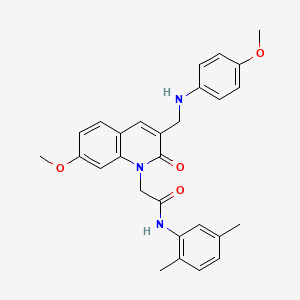
![N-[2-(2,4-dimethyl-1,3-thiazol-5-yl)ethyl]-4-ethylbenzenesulfonamide](/img/structure/B2978883.png)
![Tert-Butyl 7-Oxo-2,6-Diazaspiro[4.5]Decane-2-Carboxylate](/img/structure/B2978884.png)

